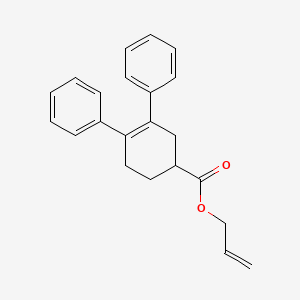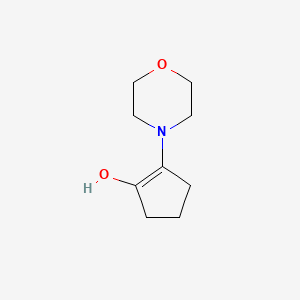
2-(Morpholin-4-yl)cyclopent-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)cyclopent-1-en-1-ol is an organic compound that features a morpholine ring attached to a cyclopentene structure
Preparation Methods
The synthesis of 2-(Morpholin-4-yl)cyclopent-1-en-1-ol can be achieved through several routes. One common method involves the reaction of cyclopentenone with morpholine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Morpholin-4-yl)cyclopent-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The morpholine ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Morpholin-4-yl)cyclopent-1-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)cyclopent-1-en-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-(Morpholin-4-yl)cyclopent-1-en-1-ol can be compared with other similar compounds, such as:
N-(1-Cyclopenten-1-yl)morpholine: This compound has a similar structure but lacks the hydroxyl group.
4-(1-Cyclopenten-1-yl)morpholine: Another similar compound with slight structural variations
Properties
CAS No. |
62627-57-0 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-morpholin-4-ylcyclopenten-1-ol |
InChI |
InChI=1S/C9H15NO2/c11-9-3-1-2-8(9)10-4-6-12-7-5-10/h11H,1-7H2 |
InChI Key |
OEUWOGRPIYRBDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


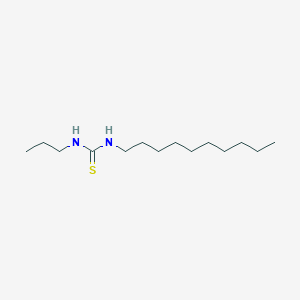

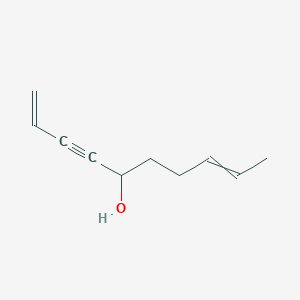
![N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14516547.png)
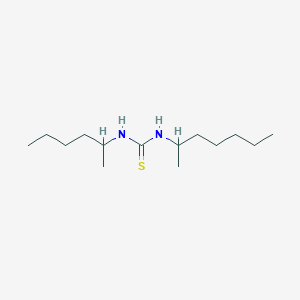
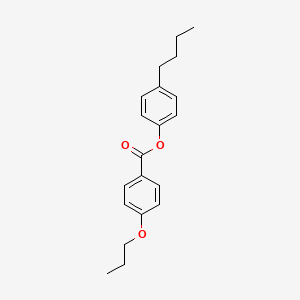
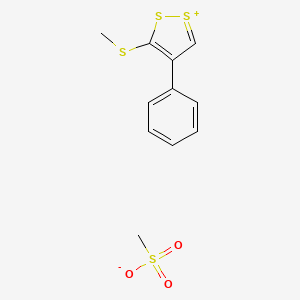

![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
![1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14516566.png)
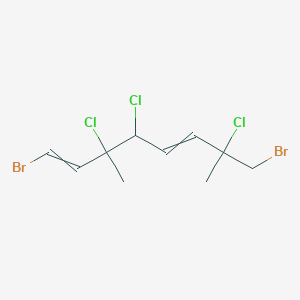
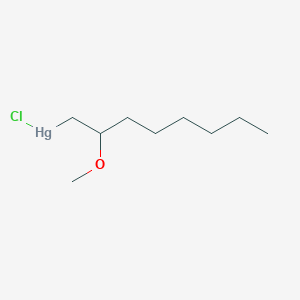
![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
